1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline -

1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3994846
CAS Number:
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares significant structural similarity with 1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline. Both compounds feature a central pyrrolidine ring substituted at the 1-position with a methanone linker connected to a substituted phenyl ring. Additionally, both possess a 1,2,4-oxadiazole ring, although the substitution pattern and linker to the pyrrolidine differ slightly. The research focusing on optimizing this compound's structure to improve its drug-like properties highlights the importance of specific structural features in influencing biological activity and pharmacokinetic profiles.

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone

Compound Description: This compound represents an optimized DORA derived from the initial lead compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. This molecule demonstrated improved in vivo efficacy compared to its predecessor []. The structural modifications successfully addressed some of the limitations of the initial compound, leading to enhanced pharmacological properties.

Relevance: This compound highlights the impact of structural modifications on the biological activity of compounds related to 1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline. While this compound contains a 1,2,4-triazole ring instead of the 1,2,4-oxadiazole present in the target compound, the shared central pyrrolidine scaffold, methanone linker, and substituted phenyl ring suggest that modifications to these common structural features could significantly impact the biological activity of the target compound as well. This example reinforces the importance of understanding structure-activity relationships in drug design and development.

5-(3-{2-[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-methyl-1,2,3,4-tetrahydro-6-isoquinolinyl}-1,2,4-oxadiazol-5-yl)-2-[(1-methylethyl)oxy]benzonitrile

Compound Description: This molecule is a brain-penetrant S1P3-sparing direct agonist of the S1P1 and S1P5 receptors []. Notably, it displays significant in vivo potency and favorable pharmacokinetic properties, resulting in a predicted low therapeutic dose in humans.

Relevance: Although this compound differs significantly in its core structure from 1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, the presence of the 1,2,4-oxadiazole ring is notable. The research on this S1P agonist demonstrates that incorporating a 1,2,4-oxadiazole moiety can contribute to desirable pharmacological characteristics in drug candidates, albeit potentially through mechanisms unrelated to the target compound's specific activity.

Properties

Product Name

1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2-[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C21H28N4O3/c1-15-7-8-17-16(13-15)5-3-11-25(17)20(26)14-24-10-4-6-18(24)21-22-19(23-28-21)9-12-27-2/h7-8,13,18H,3-6,9-12,14H2,1-2H3

InChI Key

YAZQWQWTRSJBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCCC3C4=NC(=NO4)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.